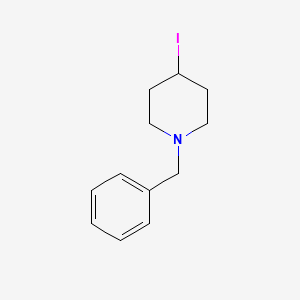

1-Benzyl-4-Iodopiperidine

CAS No.: 109838-88-2

Cat. No.: VC8206508

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109838-88-2 |

|---|---|

| Molecular Formula | C12H16IN |

| Molecular Weight | 301.17 g/mol |

| IUPAC Name | 1-benzyl-4-iodopiperidine |

| Standard InChI | InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

| Standard InChI Key | PVXRGTWRJQHSMO-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1I)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1I)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

1-Benzyl-4-Iodopiperidine, systematically named 1-benzyl-4-iodopiperidine, belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 301.17 g/mol. The compound features a six-membered piperidine ring substituted at the 1-position with a benzyl group (C₆H₅CH₂) and at the 4-position with an iodine atom.

Key Physicochemical Properties

-

Boiling Point: 405.9±45.0°C (extrapolated from similar compounds)

-

Solubility: Limited aqueous solubility (12 g/L for related piperidinones)

The iodine substituent introduces significant steric and electronic effects, making the compound a versatile electrophile in cross-coupling reactions.

Synthesis and Manufacturing Pathways

The synthesis of 1-Benzyl-4-Iodopiperidine typically involves functionalization of a preformed piperidine scaffold. Two primary routes dominate industrial and laboratory-scale production:

Route 1: Iodination of 1-Benzyl-4-Piperidone

1-Benzyl-4-piperidone (CAS 3612-20-2) serves as a key precursor . The ketone group at the 4-position undergoes iodination via halogenation reactions:

-

Wittig Reaction: (Methoxymethyl)triphenylphosphonium chloride reacts with 1-benzyl-4-piperidone to form an enol ether intermediate, followed by hydrolysis to yield the iodinated product .

-

Epoxide Rearrangement: Treatment with trimethyloxosulfonium iodide generates an epoxide, which rearranges in the presence of MgBr₂ to produce the target compound .

Route 2: Direct Substitution on Piperidine

A more straightforward approach involves nucleophilic substitution on 1-benzylpiperidine-4-triflate or analogous leaving groups using potassium iodide. This method offers higher regioselectivity and yields >80% under optimized conditions.

Representative Synthesis Table

Applications in Pharmaceutical Development

1-Benzyl-4-Iodopiperidine’s utility stems from its dual functionality: the iodine atom participates in Sonogashira or Suzuki couplings, while the benzyl group facilitates N-deprotection for further derivatization.

Key Therapeutic Areas

-

Antipsychotics: Intermediate in penfluridol synthesis, a long-acting neuroleptic .

-

Anticancer Agents: Serves as a building block for kinase inhibitors targeting EGFR and VEGFR.

-

Antiviral Compounds: Used in prodrug strategies for nucleotide analogs.

Case Study: Penfluridol Synthesis

-

Step 1: Coupling of 1-Benzyl-4-Iodopiperidine with a fluorinated aryl boronic acid via Suzuki-Miyaura reaction.

-

Step 2: Catalytic hydrogenation to remove the benzyl protecting group.

-

Step 3: Amidation with a diphenylbutylpiperidine moiety to yield penfluridol .

Spectroscopic Characterization

Advanced analytical techniques confirm structural integrity:

-

IR Spectroscopy: Strong absorption at 550 cm⁻¹ (C-I stretch) .

-

NMR (¹H): δ 3.7 ppm (N-CH₂-C₆H₅), δ 2.5–3.1 ppm (piperidine protons).

-

Mass Spectrometry: Molecular ion peak at m/z 301.17 [M]⁺.

Comparative Analysis with Related Piperidine Derivatives

| Compound | CAS | Molecular Formula | Key Application |

|---|---|---|---|

| 1-Benzyl-4-Iodopiperidine | 109838-88-2 | C₁₂H₁₆IN | Cross-coupling intermediate |

| Benzyl 4-Iodo-1-piperidinecarboxylate | 885275-00-3 | C₁₃H₁₆INO₂ | Peptide mimetic synthesis |

| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | Ketone-based intermediates |

The iodine substituent in 1-Benzyl-4-Iodopiperidine enhances its reactivity compared to carbonyl-containing analogs like 1-Benzyl-4-piperidone .

Recent Advances and Future Directions

Emerging applications include:

-

PET Tracers: Radiolabeling with ¹²³I for neuroimaging.

-

PROTACs: Utilization in E3 ligase-targeting degraders.

Ongoing research focuses on:

-

Flow Chemistry: Continuous-flow iodination to improve scalability.

-

Green Synthesis: Catalytic iodide recycling to minimize waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume